ALPHA-ACTININ

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alpha-actinin is an actin-binding protein with F-actin (filamentous) binding activity but lacks G-actin (Globular) binding activity . They are ubiquitously present in the cytoskeleton of muscle (calcium insensitive) and non-muscle cells (calcium sensitive), such as neurons and fibroblasts . It is majorly responsible for the structural component of the cytoskeleton that aids in the binding and organizing of actin filaments in cells .

Synthesis Analysis

Actinins are one of the major actin cross-linking proteins found in virtually all cell types and are the ancestral proteins of a larger family that includes spectrin, dystrophin, and utrophin . Invertebrates have a single actinin-encoding ACTN gene, while mammals have four .

Molecular Structure Analysis

Alpha-actinin forms an anti-parallel rod-shaped dimer with one actin-binding domain at each end of the rod and bundles actin filaments in multiple cell-type and cytoskeleton frameworks . The α-actinin rod domain has flexible terminal regions which can twist and extend under mechanical stress, yet has a highly rigid interior region stabilized by aromatic packing within each spectrin repeat .

Chemical Reactions Analysis

The interaction of titin and alpha-actinin is controlled by a phospholipid-regulated intramolecular pseudoligand mechanism . Alpha-actinin is a cytoskeletal actin-binding protein and a member of the spectrin superfamily, which comprises spectrin, dystrophin, and their homologues and isoforms .

Physical And Chemical Properties Analysis

Alpha-actinin is a cytoskeletal actin-binding protein and a member of the spectrin superfamily, which comprises spectrin, dystrophin, and their homologues and isoforms . It forms an anti-parallel rod-shaped dimer with one actin-binding domain at each end of the rod and bundles actin filaments in multiple cell-type and cytoskeleton frameworks .

Wirkmechanismus

Alpha-actinin’s principal function involves the cross-linking of actin filaments and other cytoskeleton components affecting the cohesiveness and mechanics of cellular movement . Calcium binding causes the globular domain to alter significantly from a closed to an open state, rearranging the a-helices and exposing hydrophobic residues to the protein’s surface, allowing the protein to interact with particular targets .

Zukünftige Richtungen

Recent progress in understanding the biological and pathological roles of alpha-actinin and genetic lesions in this protein family associated with human diseases provides a real framework to test theoretical models of genetic redundancy as they apply to human populations . Unanswered questions in this area might be addressed in future studies .

Eigenschaften

CAS-Nummer |

11003-00-2 |

|---|---|

Produktname |

ALPHA-ACTININ |

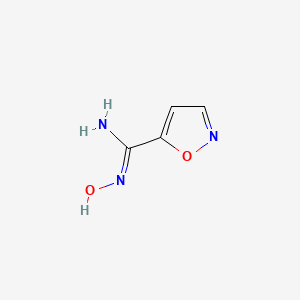

Molekularformel |

C4H9ClN2O3 |

Molekulargewicht |

0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.